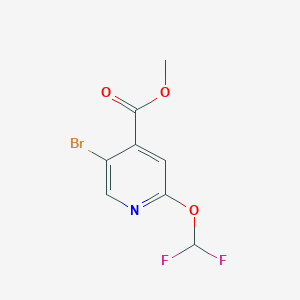
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a bromine atom at the 5th position, a difluoromethoxy group at the 2nd position, and a methyl ester group attached to the isonicotinic acid core
Vorbereitungsmethoden
The synthesis of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate typically involves the following steps:
Starting Materials: The synthesis begins with isonicotinic acid, which is then brominated at the 5th position using bromine or a brominating agent.
Introduction of Difluoromethoxy Group: The difluoromethoxy group is introduced at the 2nd position through a nucleophilic substitution reaction using a suitable difluoromethoxy reagent.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions may vary.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 5-bromo-2-(difluoromethoxy)isonicotinate involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-bromo-2-(difluoromethoxy)isonicotinate can be compared with other similar compounds such as:
Methyl 5-bromo-2-chloroisonicotinate: This compound has a chlorine atom instead of a difluoromethoxy group, which may affect its reactivity and applications.
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate:
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6BrF2NO3 |
|---|---|
Molekulargewicht |
282.04 g/mol |
IUPAC-Name |
methyl 5-bromo-2-(difluoromethoxy)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H6BrF2NO3/c1-14-7(13)4-2-6(15-8(10)11)12-3-5(4)9/h2-3,8H,1H3 |
InChI-Schlüssel |
OJRWCALMKYWTLK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=NC=C1Br)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,6R,7S,8S,12Z,15S,16E)-1,3,7,15-Tetrakis-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)heptadeca-12,16-dien-5-one](/img/structure/B13905347.png)



![4-Chloro-2,6-dimethyl-pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13905374.png)

![4'-(Methylsulfonyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13905391.png)







